molecular formula C27H38F2O5 B13439023 1,2-Dihydro-difluocortolone Valerate

1,2-Dihydro-difluocortolone Valerate

Cat. No.: B13439023
M. Wt: 480.6 g/mol
InChI Key: MPXOYYMAGVOHGK-IIOWDOIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-difluocortolone Valerate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-difluocortolone Valerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

1,2-Dihydro-difluocortolone Valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying steroid chemistry and the effects of fluorination on steroid activity.

    Biology: Investigated for its effects on cellular processes and its potential as a tool in studying inflammation and immune responses.

    Medicine: Widely used in dermatology for treating inflammatory skin conditions. Research is ongoing to explore its potential in treating other inflammatory diseases.

    Industry: Utilized in the formulation of topical creams and ointments for medical use.

Mechanism of Action

1,2-Dihydro-difluocortolone Valerate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. By reducing the formation and activity of these mediators, the compound effectively reduces inflammation and itching .

Properties

Molecular Formula

C27H38F2O5

Molecular Weight

480.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H38F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h11,15,17-18,20,22,24,32H,5-10,12-14H2,1-4H3/t15?,17-,18-,20?,22-,24+,25-,26-,27-/m0/s1

InChI Key

MPXOYYMAGVOHGK-IIOWDOIBSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1C(C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)CC[C@@]43C)F)F)O)C)C

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C

Origin of Product

United States

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